(1R)-1-(Diphenylphosphino)-2-[(1R)-1-[(diphenylphosphino)methylamino]ethyl]ferrocene

Catalog No.
S881272
CAS No.
406681-09-2
M.F
C37H35FeNP2
M. Wt
611.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1R)-1-(Diphenylphosphino)-2-[(1R)-1-[(diphenylpho...

CAS Number

406681-09-2

Product Name

(1R)-1-(Diphenylphosphino)-2-[(1R)-1-[(diphenylphosphino)methylamino]ethyl]ferrocene

Molecular Formula

C37H35FeNP2

Molecular Weight

611.5 g/mol

InChI

InChI=1S/C32H30NP2.C5H5.Fe/c1-33(35(30-20-10-4-11-21-30)31-22-12-5-13-23-31)26-25-27-15-14-24-32(27)34(28-16-6-2-7-17-28)29-18-8-3-9-19-29;1-2-4-5-3-1;/h2-24H,25-26H2,1H3;1-5H;

InChI Key

AUOSBYDSIIBHRJ-UHFFFAOYSA-N

SMILES

CN(CC[C]1[CH][CH][CH][C]1P(C2=CC=CC=C2)C3=CC=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5.[CH]1[CH][CH][CH][CH]1.[Fe]

Canonical SMILES

CN(CC[C]1[CH][CH][CH][C]1P(C2=CC=CC=C2)C3=CC=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5.[CH]1[CH][CH][CH][CH]1.[Fe]
  • Catalyst for Enantioselective Hydrogenation

    Methyl-BoPhoz forms complexes with transition metals, most commonly rhodium, to create catalysts for asymmetric hydrogenation reactions. These reactions involve the addition of hydrogen (H₂) to a molecule containing a carbon-carbon double bond (C=C). By controlling the orientation of the reacting molecules, the catalyst ensures the formation of a desired enantiomer with high selectivity [, ].

    • For instance, a study by Noyori et al. employed a rhodium/Methyl-BoPhoz catalyst system to achieve the synthesis of a single enantiomer of cyclopropylalanine, a valuable building block in organic synthesis, via hydrogenation [].

The compound (1R)-1-(Diphenylphosphino)-2-[(1R)-1-[(diphenylphosphino)methylamino]ethyl]ferrocene is a complex organophosphorus compound featuring a ferrocene backbone, which is a metallocene consisting of two cyclopentadienyl anions bound to a central iron cation. This compound is notable for its unique structural features, which include multiple diphenylphosphino groups and an aminoethyl substituent, contributing to its potential as a ligand in coordination chemistry and catalysis. The presence of both phosphine and amine functionalities suggests that this compound may exhibit interesting chemical reactivity and biological properties.

The mechanism of action of (S)-N-Methyl-N-diphenylphosphino-1-[(R)-2-(diphenylphosphino)ferrocenyl]ethylamine is not documented in scientific literature. However, based on its structure, it is likely designed to function as a ligand in a catalyst. The ferrocene unit can interact with the metal center, while the phosphine groups donate electrons and potentially influence the reaction pathway due to the chiral amine group [].

Involving this compound primarily focus on its role as a ligand in coordination chemistry. As a bidentate ligand, it can form stable complexes with transition metals, facilitating various catalytic processes. Notably, the diphenylphosphino groups can participate in oxidation-reduction reactions, while the amino group may engage in nucleophilic substitution reactions. Additionally, this compound can undergo hydrolysis under certain conditions, leading to the formation of phosphine oxides and other byproducts.

The synthesis of this compound typically involves multi-step organic reactions. A common approach includes:

  • Formation of Ferrocene Derivative: Starting from ferrocene, the introduction of the diphenylphosphino groups can be achieved through nucleophilic substitution reactions using appropriate phosphine reagents.
  • Amine Functionalization: The aminoethyl substituent can be introduced via reductive amination or direct alkylation methods.
  • Purification: The final product is purified using chromatographic techniques to isolate the desired compound from unreacted materials and byproducts.

These synthetic routes highlight the importance of careful reaction conditions and purification strategies to obtain high yields of the target compound.

The applications of (1R)-1-(Diphenylphosphino)-2-[(1R)-1-[(diphenylphosphino)methylamino]ethyl]ferrocene are diverse:

  • Catalysis: As a ligand in transition metal catalysis, it can facilitate various organic transformations, including cross-coupling reactions and asymmetric synthesis.
  • Material Science: Its unique electronic properties may be exploited in the development of advanced materials or sensors.
  • Pharmaceutical Research: Given its potential biological activity, it could serve as a lead compound for drug development targeting specific diseases.

Interaction studies involving this compound are crucial for understanding its potential biological effects. Techniques such as molecular docking simulations and in vitro assays can elucidate how this compound interacts with various biological macromolecules, including proteins and nucleic acids. These studies may reveal insights into its mechanism of action and help identify possible therapeutic applications.

Several compounds share structural similarities with (1R)-1-(Diphenylphosphino)-2-[(1R)-1-[(diphenylphosphino)methylamino]ethyl]ferrocene, including:

Compound NameStructural FeaturesUnique Properties
TriphenylphosphinePhosphine with three phenyl groupsCommonly used as a ligand in coordination chemistry
FerroceneMetallocene structure with cyclopentadienyl ringsKnown for stability and unique redox properties
Bis(diphenylphosphino)ethaneContains two diphenylphosphino groups linked by an ethane bridgeEffective in catalysis due to bidentate nature

This comparison highlights that while many compounds utilize phosphine ligands or ferrocene structures, the unique combination of functionalities in (1R)-1-(Diphenylphosphino)-2-[(1R)-1-[(diphenylphosphino)methylamino]ethyl]ferrocene distinguishes it from others, particularly in potential applications within catalysis and medicinal chemistry.

Dates

Modify: 2023-08-16

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